molecular formula C10H9BrN2 B15273984 3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine

3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine

Cat. No.: B15273984
M. Wt: 237.10 g/mol
InChI Key: YLJVAYNTYXLRQA-UHFFFAOYSA-N
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Description

3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-A]pyridines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of a bromine atom and a cyclopropyl group in its structure makes it a unique and valuable compound for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine can be synthesized through a one-pot tandem cyclization/bromination reaction. The process involves the reaction of 2-aminopyridine with α-bromoketones in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant. The reaction is typically carried out in ethyl acetate as the solvent. The cyclization to form the imidazo[1,2-A]pyridine core is promoted by the bromination step, and no base is required .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The imidazo[1,2-A]pyridine core can undergo further cyclization to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like TBHP and iodine (I2) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) can be employed.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different functional groups attached to the core structure, enhancing their biological activity and chemical properties .

Scientific Research Applications

3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, imidazo[1,2-A]pyridine derivatives have been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making them effective antituberculosis agents . The bromine atom and cyclopropyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-A]pyridine: Lacks the cyclopropyl group but shares the imidazo[1,2-A]pyridine core.

    2-Cyclopropylimidazo[1,2-A]pyridine: Lacks the bromine atom but has the cyclopropyl group.

    3-Chloro-2-cyclopropylimidazo[1,2-A]pyridine: Similar structure with a chlorine atom instead of bromine.

Uniqueness

3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

3-bromo-2-cyclopropylimidazo[1,2-a]pyridine

InChI

InChI=1S/C10H9BrN2/c11-10-9(7-4-5-7)12-8-3-1-2-6-13(8)10/h1-3,6-7H,4-5H2

InChI Key

YLJVAYNTYXLRQA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(N3C=CC=CC3=N2)Br

Origin of Product

United States

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